
3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H22ClN and its molecular weight is 191.74 g/mol. The purity is usually 95%.
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Biological Activity
3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of amines that exhibit various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C9H19N·HCl
- SMILES Notation : CC(CC1CCCC1)CN
- InChIKey : SKIOPWICPSTWBL-UHFFFAOYSA-N
The compound's structure features a cyclopentyl group attached to a dimethylpropanamine backbone, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The amine group can form hydrogen bonds with nucleophilic sites on proteins, potentially altering their activity and influencing biochemical pathways.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Dimethylamine derivatives have shown significant antimicrobial properties, making them candidates for treating infections .
- Neurotrophic Effects : Studies on similar compounds suggest potential neurotrophic activities, enhancing neurite outgrowth in neuronal cultures .
- Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit tumor growth and metastasis .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Neurotrophic | Promotes neurite outgrowth in neuronal cultures | |
Anticancer | Inhibits proliferation of cancer cells |
Neurotrophic Activity Case Study
A study investigating the effects of related compounds on fetal rat cortical neurons demonstrated significant neurotrophic activity. The compound enhanced neurite outgrowth at concentrations as low as 0.1 µmol/L, suggesting its potential as an alternative to traditional neurotrophic factors in treating neurodegenerative diseases .
Synthetic Pathways and Applications
The synthesis of this compound typically involves multi-step organic reactions. It serves as an intermediate in the development of pharmaceutical compounds and has applications in medicinal chemistry due to its structural similarities with other biologically active molecules.
Table 2: Synthetic Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Forms sulfonic acid derivatives | Hydrogen peroxide, KMnO4 |
Reduction | Converts sulfonyl groups to thiols | Lithium aluminum hydride |
Substitution | Leads to formation of various amine derivatives | Alkyl halides |
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride serves as a potential building block for synthesizing novel therapeutic agents. Its structural characteristics allow it to modulate biological activity effectively. Researchers are investigating its efficacy in drug development, particularly as a candidate for treating conditions influenced by neurotransmitter activity.
Case Studies:
- A study demonstrated the compound's effectiveness in modulating serotonin receptors, indicating potential applications in treating mood disorders.
- Another investigation highlighted its role in inhibiting specific enzymes associated with cancer progression, suggesting its utility in oncology .
Biochemical Research
This compound is also being studied for its interactions with biomolecules. Its ability to alter enzyme activity makes it a candidate for biochemical assays aimed at understanding metabolic pathways.
Research Findings:
Properties
IUPAC Name |
3-cyclopentyl-2,2-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,8-11)7-9-5-3-4-6-9;/h9H,3-8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYARCKGSIAVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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